Flufenacet

概要

説明

Flufenacet is a selective herbicide widely used in agriculture to control grasses and some broad-leaved weeds. It is commonly applied pre-emergence or early post-emergence to crops such as corn, soybeans, winter wheat, and potatoes. This compound is known for its ability to inhibit cell division and growth in target plants, making it an effective tool for weed management .

準備方法

Synthetic Routes and Reaction Conditions

Flufenacet can be synthesized through a multi-step process involving the reaction of 2-hydroxy-N-(4-fluoroaniline)-N-(1-methylethyl)acetamide with 2-chloro-5-trifluoromethyl-1,3,4-thiadiazole in the presence of an alkali-containing organic solvent. The reaction is carried out at room temperature, followed by extraction, washing, drying, and concentration to obtain the crude product. The crude product is then refined to achieve high purity .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing environmental impact. The use of readily available raw materials and simple reaction conditions makes the industrial production of this compound efficient and cost-effective .

化学反応の分析

Environmental Degradation

Flufenacet undergoes minimal hydrolysis and photolysis under standard conditions . Its primary degradation pathway involves microbial action in soil, leading to the formation of trifluoroacetic acid (TFA) , a persistent PFAS .

Degradation Pathway

- Parent Compound :

- Metabolite Formation :

TFA Formation Mechanism

this compound degrades via oxidative cleavage of the thiadiazole ring, releasing TFA as a final product . This process is accelerated in aerobic soil environments .

Metabolism in Organisms

In plants, this compound is metabolized through glutathione transferase (GST)-mediated pathways. Enhanced GST activity in resistant weed populations (e.g., Alopecurus myosuroides) reduces herbicidal efficacy .

Key Metabolic Pathways

- GST Detoxification :

- Phase I Metabolism :

Ecotoxicological Reactions

This compound’s degradation products, particularly TFA, pose significant environmental risks. TFA is highly persistent (half-life >100 years) and accumulates in aquatic systems .

Ecotoxicological Data

| Parameter | Value |

|---|---|

| Acute Toxicity (LC₅₀): | 0.06–0.2 mg/L (fish) |

| TFA Regulatory Limit: | 0.1 µg/L (drinking water) |

| Bioaccumulation Factor: | 10–100 |

Analytical Methods

Standardized methods for this compound detection include:

科学的研究の応用

Herbicidal Efficacy

Flufenacet is classified under the HRAC group K3 and WSSA group 15, which target the synthesis of very long-chain fatty acids. It is particularly effective in managing grass weeds such as Lolium spp. and Avena spp. in winter cereals and other crops. Research indicates that this compound can be applied pre-emergence or post-emergence, providing flexibility in weed management strategies.

Table 1: Efficacy of this compound on Various Weeds

| Weed Species | Application Timing | Efficacy (%) | Reference |

|---|---|---|---|

| Lolium perenne | Pre-emergence | 90 | |

| Avena fatua | Post-emergence | 85 | |

| Echinochloa crus-galli | Pre-emergence | 80 |

Resistance Mechanisms

Resistance to this compound has been documented in certain weed populations, notably Lolium spp. Studies have shown that glutathione transferase plays a significant role in the detoxification of this compound in resistant populations. Enhanced glutathione conjugation allows these plants to survive applications at field rates.

Case Study: Resistance in Lolium spp.

- Location : Multiple sites across Europe

- Findings : Populations exhibited significant resistance levels due to increased glutathione transferase activity.

- : Resistance management strategies are essential to prevent the spread of this compound resistance as only a few herbicide modes of action are available for controlling these weeds .

Environmental Impact

This compound's environmental persistence and mobility have been subjects of research. It is moderately stable in both aerobic and anaerobic soil environments, with a calculated half-life ranging from 167 to 248 days depending on conditions. Its metabolites are also mobile, raising concerns about potential off-target effects.

Table 2: Environmental Persistence of this compound

| Environment Type | Half-Life (Days) | Stability | Reference |

|---|---|---|---|

| Aerobic Soil | 167 | Moderate | |

| Anaerobic Soil | 248 | Moderate | |

| Pond Water | ~90 | Stable |

Regulatory Assessments

Regulatory bodies such as the European Food Safety Authority (EFSA) have conducted comprehensive risk assessments for this compound. These assessments evaluate its potential risks to human health and the environment based on its usage patterns.

- Key Findings :

Table 3: Summary of Regulatory Findings

作用機序

Flufenacet exerts its herbicidal effects by inhibiting the synthesis of very-long-chain fatty acids in target plants. This inhibition disrupts cell division and growth, leading to the death of the weed. The molecular targets of this compound include enzymes involved in fatty acid elongation, such as keto-acyl-CoA reductase .

類似化合物との比較

Flufenacet is often compared with other herbicides that inhibit the synthesis of very-long-chain fatty acids, such as prosulfocarb and tri-allate. While all these compounds share a similar mode of action, this compound is unique in its high efficacy and selectivity for certain weed species. Other similar compounds include diflufenican and metribuzin, which are often used in combination with this compound to broaden the spectrum of weed control .

List of Similar Compounds

- Prosulfocarb

- Tri-allate

- Diflufenican

- Metribuzin

生物活性

Flufenacet is a selective herbicide primarily used in agriculture to control various grass weeds. Its biological activity is characterized by its mechanism of action, toxicity profiles, and interactions with other compounds. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions as a pre-emergent herbicide that inhibits the biosynthesis of fatty acids in plants. It primarily targets the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis. By disrupting this process, this compound effectively prevents the growth of susceptible weed species.

Toxicological Profile

This compound has been evaluated for its toxicity to non-target organisms, including mammals and aquatic life. The U.S. Environmental Protection Agency (EPA) has classified this compound as "Not Likely" to be carcinogenic based on extensive studies that showed no evidence of carcinogenicity in animal models. The following table summarizes key toxicological findings:

| Study Type | NOEL (mg/kg/day) | LOEL (mg/kg/day) | Findings |

|---|---|---|---|

| Chronic Feeding Study (Rat) | <1.2 | 1.2 | No alteration in tumor profile |

| Acute Neurotoxicity Study (Rat) | <75 | 75 | Decreased motor activity in males |

| Developmental Toxicity (Rabbit) | 5 | 25 | Maternal and developmental effects observed |

| Chronic Exposure Analysis | 0.004 | - | General population exposure at 2.6% of RfD |

Environmental Impact

This compound's environmental behavior has been assessed through various studies. It is noted for its moderate stability in soil and water environments, with half-lives ranging from 167 to 248 days under different conditions. The compound exhibits significant mobility in various soil types, which can lead to concerns regarding groundwater contamination.

Case Studies and Research Findings

-

Interaction with Glutathione Transferases :

A study explored the interaction between this compound and glutathione transferase (GST) inhibitors in blackgrass populations with varying sensitivity levels to this compound. The research indicated that GST activity plays a crucial role in the detoxification process of this compound, suggesting that populations with higher GST expression levels exhibit reduced sensitivity to the herbicide . -

Developmental Toxicity in Zebrafish :

Research utilizing zebrafish models demonstrated that exposure to this compound resulted in significant developmental defects, including vascular and liver anomalies. The study highlighted apoptosis as a key mechanism mediating these effects, along with alterations in critical signaling pathways such as MAPK and PI3K/Akt . -

Effects on Microbial Populations :

A study assessing the impact of this compound combined with isoxaflutole on soil microbial communities found notable changes in microbial counts and ecological diversity indices. This suggests that this compound may influence soil health and microbial dynamics, potentially affecting ecosystem functions .

特性

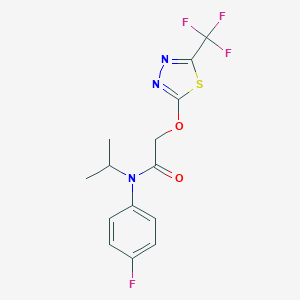

IUPAC Name |

N-(4-fluorophenyl)-N-propan-2-yl-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F4N3O2S/c1-8(2)21(10-5-3-9(15)4-6-10)11(22)7-23-13-20-19-12(24-13)14(16,17)18/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANUJLZYFUDJIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=C(C=C1)F)C(=O)COC2=NN=C(S2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F4N3O2S | |

| Record name | Flufenacet | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Flufenacet | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032552 | |

| Record name | Flufenacet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to tan solid; [Merck Index] Light beige powder; [MSDSonline] | |

| Record name | Flufenacet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5332 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes | |

| Record name | FLUFENACET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in organic solvents (g/L at 20 °C): n-hexane - 8.7; toluene - >200; dichloromethane - >200; 2-propanol - 170; 1-octanol - 88; polyethylene glycol - 74; acetone - >200; dimethylformamide - >200; acetonitrile - >200; dimethylsulfoxide - >200, In water, 56 mg/L (pH 4) at 25 °C; 56 mg/L (pH 7) at 25 °C; 54 mg/L (pH 9) at 25 °C | |

| Record name | FLUFENACET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.312 g/mL | |

| Record name | FLUFENACET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000067 [mmHg], 6.75X10-7 mm Hg at 20 °C (6.0X10-2 mPa at 20 °C) | |

| Record name | Flufenacet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5332 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUFENACET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to tan solid, White solid | |

CAS No. |

142459-58-3 | |

| Record name | Flufenacet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142459-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flufenacet [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142459583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flufenacet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUFENACET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL44PP5145 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUFENACET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

76-79 °C | |

| Record name | FLUFENACET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。